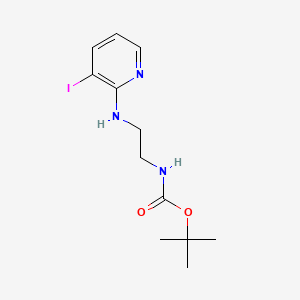![molecular formula C18H12Cl2N4 B13412509 8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13412509.png)
8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is a chemical compound belonging to the class of triazolobenzodiazepines. This class of compounds is known for its pharmacological properties, particularly its use as central nervous system depressants. These compounds are often used for their sedative, anxiolytic, and hypnotic effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine typically involves the reaction of 2-amino-5-chlorobenzophenone with various reagents to form the triazolo ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques like HPLC and NMR spectroscopy is common to verify the structure and purity of the compound .
化学反应分析
Types of Reactions
8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated analogs .
科学研究应用
8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of triazolobenzodiazepines.
Biology: Investigated for its effects on various biological systems, particularly its interaction with GABA receptors.
Medicine: Explored for its potential therapeutic effects in treating anxiety, insomnia, and other CNS disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
作用机制
The mechanism of action of 8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine involves its interaction with the GABA-A receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and hypnotic effects. The molecular targets include the benzodiazepine binding site on the GABA-A receptor, and the pathways involved are primarily related to the modulation of neurotransmitter release .
相似化合物的比较
Similar Compounds
Triazolam: Another triazolobenzodiazepine with similar sedative and anxiolytic properties.
Rilmazafone: A prodrug that is metabolized into an active benzodiazepine with sedative effects.
Flualprazolam: A designer benzodiazepine with structural similarities and potent effects.
Uniqueness
8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ethenyl group differentiates it from other compounds in the same class, potentially leading to variations in its pharmacokinetics and pharmacodynamics .
属性
分子式 |
C18H12Cl2N4 |
|---|---|
分子量 |
355.2 g/mol |
IUPAC 名称 |
8-chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H12Cl2N4/c1-2-16-22-23-17-10-21-18(12-5-3-4-6-14(12)20)13-9-11(19)7-8-15(13)24(16)17/h2-9H,1,10H2 |
InChI 键 |
OGNCYQVDTHDTBS-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



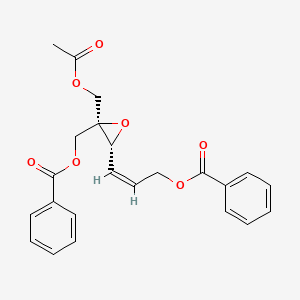
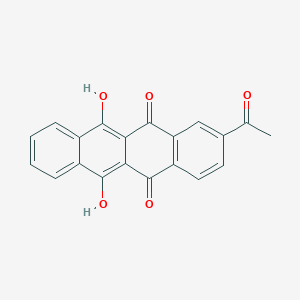
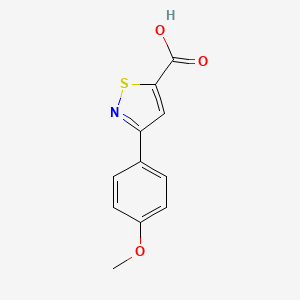
![4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate](/img/structure/B13412454.png)
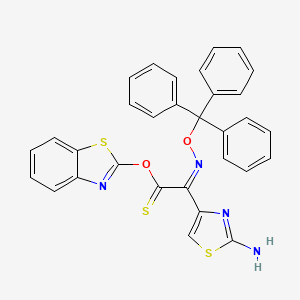
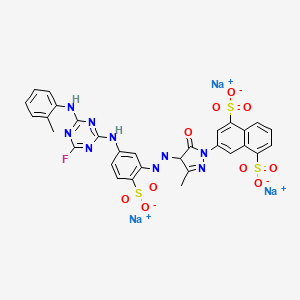
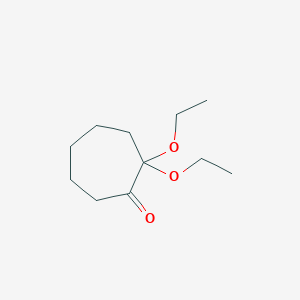
![8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine](/img/structure/B13412483.png)
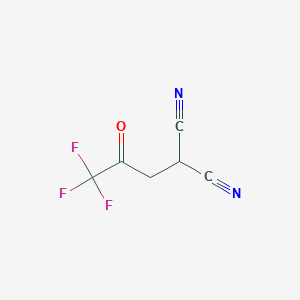

![3-[[1-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]propanenitrile](/img/structure/B13412503.png)
![[bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate](/img/structure/B13412505.png)
